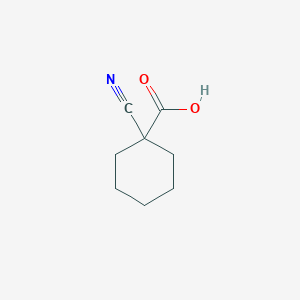

1-Cyanocyclohexane-1-carboxylic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-cyanocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEJXQAAWBXLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627227 | |

| Record name | 1-Cyanocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227203-34-1 | |

| Record name | 1-Cyanocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyanocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodologies for 1 Cyanocyclohexane 1 Carboxylic Acid

Conventional Synthetic Routes

Traditional approaches to synthesizing 1-cyanocyclohexane-1-carboxylic acid often involve multi-step processes that include cyanation, reduction, and hydrolysis reactions.

Cyanation Reactions

A primary conventional route involves the cyanation of cyclohexanone (B45756) to form an α-hydroxynitrile, followed by further reactions. For instance, the reaction of cyclohexanone with a cyanide source, such as hydrogen cyanide or an alkali metal cyanide, yields 1-hydroxycyclohexanecarbonitrile. This intermediate can then be converted to this compound through subsequent steps, which typically involve the replacement of the hydroxyl group with a different functional group that can then be hydrolyzed to a carboxylic acid.

Another approach is the decarboxylative cyanation of carboxylic acids. This method can be applied to cyclohexanecarboxylic acid derivatives to introduce the cyano group. chemrevlett.com For example, electron-rich carboxylic acids can undergo decarboxylative cyanation, and this has been successfully applied in the preparation of 13C-labeled compounds using 13C-labeled 1-hydroxycyclohexane-1-carbonitrile. chemrevlett.com

Catalytic Reduction Approaches

Catalytic reduction offers a pathway to this compound, particularly from aromatic precursors. While direct reduction of 4-cyanobenzoic acid to the saturated cyclohexyl derivative is challenging, a more common strategy involves the hydrogenation of a substituted aromatic ring. For instance, a process for preparing substituted cyclohexanoic acids involves the catalytic reduction of a ketone precursor using a heavy metal catalyst like platinum dioxide in a suitable solvent. google.com

Another patented method describes the production of 4-cyanocyclohexane-1-carboxylic acid by irradiating a mixture of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane with microwaves, providing an efficient route to this isomer. google.com The hydrogenation of benzoic acid is a known method to produce cyclohexanecarboxylic acid, which can then serve as a precursor for further functionalization. wikipedia.org

Hydrolysis of Nitrile Precursors

The selective hydrolysis of a dinitrile precursor is a common and effective method for synthesizing this compound. A key precursor for this route is 1,1-dicyanocyclohexane, which can be synthesized from cyclohexanone. The partial hydrolysis of one of the two nitrile groups in 1,1-dicyanocyclohexane yields the desired this compound. This selective hydrolysis can often be achieved under controlled reaction conditions, such as by using specific concentrations of acid or base and controlling the reaction temperature and time.

This strategy is analogous to the preparation of 1,1-cyclobutanedicarboxylic acid from its half-nitrile, 1-cyano-1-carboxycyclobutane, which is prepared by the condensation of trimethylene bromide with ethyl cyanoacetate (B8463686) followed by hydrolysis. orgsyn.org

Modern and Advanced Synthetic Methods

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of this compound. These include one-pot strategies and biocatalytic transformations.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful and "green" alternative for the synthesis of carboxylic acids from nitriles. nih.gov This method utilizes enzymes, particularly nitrilases, which can selectively hydrolyze a nitrile group to a carboxylic acid under mild conditions. thieme-connect.deresearchgate.net

The regioselective hydrolysis of dinitriles by nitrilases is a particularly effective strategy. nih.gov For instance, the enzymatic hydrolysis of 1,1-dicyanocyclohexane can yield this compound. This biotransformation offers high selectivity, avoiding the complete hydrolysis to the dicarboxylic acid. Nitrilases from various microbial sources, such as Acidovorax facilis, have been successfully employed for the synthesis of related compounds like 1-cyanocyclohexaneacetic acid, demonstrating the potential of this approach. researchgate.net The use of whole-cell biocatalysts is often preferred as it avoids the need for enzyme purification and can lead to higher stability and efficiency. uni-greifswald.de

Table 1: Summary of Synthetic Methodologies

| Methodology | Precursor(s) | Key Transformation(s) | Advantages | Reference(s) |

|---|---|---|---|---|

| Cyanation Reactions | Cyclohexanone, Cyclohexanecarboxylic acid derivatives | Cyanation, Hydrolysis | Established routes | chemrevlett.com |

| Catalytic Reduction | Aromatic precursors (e.g., 4-cyanobenzoic acid derivatives) | Hydrogenation of aromatic ring | Access from aromatic feedstocks | google.comgoogle.comwikipedia.org |

| Hydrolysis of Nitrile Precursors | 1,1-Dicyanocyclohexane | Selective partial hydrolysis of a dinitrile | Good selectivity and yields | orgsyn.org |

| One-Pot Synthesis | Cyclohexanone, Cyanide source, etc. | Multiple steps in a single pot | Increased efficiency, reduced waste | scirp.org |

| Biocatalytic Transformations | 1,1-Dicyanocyclohexane | Enzymatic hydrolysis using nitrilase | High selectivity, mild conditions, environmentally friendly | nih.govthieme-connect.deresearchgate.netresearchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. element-msc.rumdpi.com In the context of cyanocyclohexane-1-carboxylic acid synthesis, this technology offers an efficient pathway.

A notable application of microwave irradiation is in the synthesis of the related isomer, 4-cyanocyclohexane-1-carboxylic acid. This process involves the reaction of a mixture of 1,4-cyclohexanedicarboxylic acid and 1,4-dicyanocyclohexane. google.com By irradiating this mixture with microwaves, the target compound can be produced efficiently. google.com The reaction temperature is a critical parameter, with studies indicating that the temperature of the reaction mixture can rise to around 200°C. However, for better control and operability, maintaining the temperature between 142°C and 160°C is preferable, with an optimal range often cited as 145°C to 155°C. google.com This temperature control can be achieved by intermittently applying microwave radiation or by external cooling of the reaction vessel. google.com This method provides an efficient route to the 4-cyano isomer, which is a useful intermediate for producing tranexamic acid. google.com

Stereoselective Synthesis of this compound Isomers (Cis/Trans Considerations)

The stereochemistry of substituted cyclohexanes is of paramount importance as the spatial arrangement of functional groups (cis/trans isomerism) can significantly influence the molecule's physical properties and biological activity. The development of stereoselective synthetic methods is crucial for isolating the desired isomer. doi.org

In the synthesis of related cyclohexane (B81311) carboxylic acid derivatives, the control of cis/trans isomerism is a key consideration. For instance, the synthesis of 4-cyanocyclohexane-1-carboxylic acid can result in a mixture of cis and trans isomers. google.com The specific reaction conditions can influence the ratio of these isomers; one documented synthesis via conventional heating resulted in a trans:cis ratio of 54:46. google.com

Hydrogenation of aromatic precursors is a common method to produce saturated cyclohexane rings, and this step can be highly stereoselective. In the synthesis of 4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid, specific catalytic systems can heavily favor the trans isomer. googleapis.comgoogle.com By using a Ruthenium on Carbon (Ru/C) catalyst under basic conditions, a trans product ratio of more than 75% can be achieved in a one-pot process, with specific examples yielding a cis:trans ratio of 1:4.6. googleapis.comgoogle.com Conversely, other synthetic routes are designed to specifically yield the cis isomer, such as the preparation of cis-[4-cyano-4-(3-cyclopentyloxy-4-methoxyphenyl)cyclohexane-1-carboxylic acid] through the hydrogenation of a β-keto ester precursor using a heavy metal catalyst like platinum dioxide. google.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is fundamental to maximizing product yield, minimizing reaction time, and ensuring process efficiency and safety. Key parameters that are frequently adjusted include the choice of solvent, the catalyst system, temperature, and pressure.

Solvent Effects

The choice of solvent can significantly impact reaction rates, selectivity, and the ease of product purification. In the synthesis of cyclohexane carboxylic acid derivatives via hydrogenation of aromatic precursors, a variety of solvents have been employed. Aqueous systems, often made basic with NaOH, are used in certain catalytic hydrogenations. googleapis.comgoogle.com Alcohols such as ethanol (B145695) and methanol (B129727), or mixtures like ethanol:water, are also common. googleapis.comresearchgate.net For purification and extraction processes, non-polar solvents like hexane (B92381) are utilized to isolate the final carboxylic acid product from the aqueous reaction mixture. orgsyn.org Furthermore, modern synthetic approaches are exploring solvent-free conditions, for example, using infrared irradiation to drive reactions, which aligns with the principles of green chemistry by reducing waste. scirp.org

Catalyst Systems and Ligand Design

Catalysis is central to many synthetic routes for cyclohexane derivatives, particularly in hydrogenation reactions. A range of metal-based catalysts are effective for the reduction of benzene (B151609) rings to form the cyclohexane core.

Commonly used heterogeneous catalysts include:

Ruthenium on Carbon (Ru/C): Highly effective for the hydrogenation of p-aminobenzoic acid to 4-aminocyclohexanecarboxylic acid. googleapis.comgoogle.com

Palladium on Carbon (Pd/C): Used in the hydrogenation of 1-cyanocyclohexaneacetic acid. researchgate.net

Raney Nickel (Raney Ni): Employed for the hydrogenation of resorcinol (B1680541) to produce 1,3-cyclohexanedione, a related synthetic intermediate. mdpi.com

Platinum Dioxide (PtO₂): A heavy metal catalyst used for the reduction of ketones in substituted cyclohexane precursors. google.com

Rhodium on Carbon (Rh/C): An effective aryl hydrogenation catalyst. google.com

In addition to these, homogeneous catalysts are also being developed. For instance, acid hydrogenation can be performed using a ruthenium compound paired with a tridentate triphosphine (B1213122) ligand, demonstrating the role of ligand design in creating highly specific catalytic systems. google.com

Temperature and Pressure Control

Temperature and pressure are critical variables, especially in hydrogenation reactions and microwave-assisted synthesis. Precise control over these parameters is essential for achieving high conversion rates and yields while ensuring reaction safety.

The following table summarizes various temperature and pressure conditions reported for the synthesis of related cyclohexane carboxylic acid compounds.

| Reaction Type | Compound Context | Temperature | Pressure | Catalyst | Source |

| Hydrogenation | 1-Cyanocyclohexaneacetic acid | 110 °C | 2 MPa (~20 bar) | - | researchgate.net |

| Hydrogenation | p-Aminobenzoic acid | 100 °C | 15 bar | 5% Ru/C | googleapis.com |

| Hydrogenation | Benzenecarboxylic acid | 80 - 190 °C | 1,000 - 1,500 psig (~69 - 103 bar) | Rh/C | google.com |

| Hydrogenation | Benzenecarboxylic acid | 80 - 120 °C | 400 - 600 psig (~27 - 41 bar) | Rh/C | google.com |

| Microwave Synthesis | 4-Cyanocyclohexane-1-carboxylic acid | 145 - 155 °C | Normal | None | google.com |

| Carboxylation | Grignard Reagents | Room Temp. | 4 - 7 bar (CO₂) | None | durham.ac.uk |

This data illustrates the wide range of conditions employed, tailored to the specific transformation. Hydrogenation reactions often require elevated pressures of hydrogen gas and temperatures ranging from room temperature to over 100°C. googleapis.comresearchgate.netgoogle.com In contrast, microwave synthesis can rapidly achieve high temperatures at atmospheric pressure. google.com

Chemical Transformations and Reaction Pathways of 1 Cyanocyclohexane 1 Carboxylic Acid

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes several fundamental organic reactions.

Esterification Reactions

Esterification of 1-cyanocyclohexane-1-carboxylic acid can be achieved through several methods, most commonly by reaction with an alcohol under acidic conditions or by using coupling agents.

One of the most common methods for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, water is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com

For sterically hindered alcohols or when milder conditions are required, the Steglich esterification is a suitable alternative. This method utilizes a coupling agent, dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between the carboxylic acid and the alcohol. orgsyn.orgorganic-chemistry.org This process is advantageous as it can suppress the formation of side products and achieve high yields, even with sterically demanding substrates. organic-chemistry.org

| Reaction | Reagents | Key Features |

| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or removal of water. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild conditions; suitable for sterically hindered substrates. orgsyn.orgorganic-chemistry.org |

Amidation Reactions

The carboxylic acid moiety of this compound can be converted to an amide by reaction with an amine. This transformation is fundamental in the synthesis of a wide array of chemical compounds.

Direct reaction of the carboxylic acid with an amine is possible, but often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org To achieve amidation under milder conditions, activating agents are frequently employed. Reagents like dicyclohexylcarbodiimide (DCC) facilitate the coupling of the carboxylic acid and amine. libretexts.org

A one-pot synthesis of amides from carboxylic acids can also be achieved using thionyl chloride (SOCl₂). rsc.orgresearchgate.net This method is efficient for producing both secondary and tertiary amides, including those from sterically hindered amines, and proceeds with retention of stereochemical integrity for chiral substrates. researchgate.net

| Method | Reagents | Description |

| Direct Thermal Amidation | Amine, Heat | The carboxylic acid and amine form an ammonium salt, which dehydrates upon heating to form the amide. libretexts.org |

| DCC Coupling | Amine, Dicyclohexylcarbodiimide (DCC) | DCC acts as an activating agent to facilitate the formation of the amide bond under milder conditions. libretexts.org |

| Thionyl Chloride Method | Amine, Thionyl Chloride (SOCl₂) | A one-pot procedure where the carboxylic acid is activated by SOCl₂ before reaction with the amine. rsc.org |

Formation of Acid Halides (e.g., Acid Chlorides)

This compound can be converted into its corresponding acid chloride, a more reactive derivative, by treatment with specific halogenating agents. Acid chlorides are valuable synthetic intermediates.

The most common reagent used for this transformation is thionyl chloride (SOCl₂). libretexts.orglibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. A chloride ion then acts as a nucleophile to form the acid chloride, with the byproducts being sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas. libretexts.orgkhanacademy.org

Other reagents capable of effecting this transformation include phosphorus halides such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk When PCl₅ is used, the byproducts are phosphoryl chloride (POCl₃) and hydrogen chloride. chemguide.co.uk

| Reagent | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | The gaseous byproducts are easily removed from the reaction mixture. chemguide.co.uk |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | The reaction is typically vigorous. chemguide.co.uk |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | The reaction is generally less vigorous than with PCl₅. chemguide.co.uk |

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). For simple aliphatic carboxylic acids, this reaction is generally difficult and requires high temperatures. libretexts.org The ease of decarboxylation is significantly influenced by the substituent on the α-carbon.

The presence of an electron-withdrawing group, such as the cyano group in this compound, on the α-carbon can facilitate decarboxylation, though it may still require elevated temperatures. libretexts.org

A more common and facile decarboxylation occurs in β-keto acids, where a carbonyl group is present at the β-position relative to the carboxylic acid. masterorganicchemistry.com This reaction proceeds through a cyclic, concerted transition state. masterorganicchemistry.com While this compound is not a β-keto acid, understanding these principles is key to predicting its thermal stability. The decarboxylation of malonic acid and its derivatives, which are gem-dicarboxylic acids, also proceeds readily upon heating. masterorganicchemistry.com

| Substrate Type | Ease of Decarboxylation | Mechanism Feature |

| Simple Aliphatic Carboxylic Acid | Difficult, requires high heat | - |

| α-Cyano Carboxylic Acid | Facilitated by electron-withdrawing group | Stabilizes potential carbanion intermediate. |

| β-Keto Acid | Readily occurs upon mild heating | Proceeds through a cyclic transition state. masterorganicchemistry.com |

| Malonic Acid | Readily occurs upon heating | Similar to β-keto acids. masterorganicchemistry.com |

Acid-Base Equilibrium and Salt Formation

As a carboxylic acid, this compound is an acidic compound and will participate in acid-base reactions. It can donate a proton to a base to form a carboxylate salt.

In the presence of a base, such as sodium hydroxide (B78521) (NaOH), an acid-base equilibrium is established, leading to the formation of the corresponding sodium 1-cyanocyclohexane-1-carboxylate and water. This salt formation significantly increases the water solubility of the compound. The reaction with weaker bases, like sodium bicarbonate, will also result in salt formation with the evolution of carbon dioxide gas.

Reactions of the Nitrile Moiety

The nitrile (cyano) group in this compound is also a reactive functional group that can undergo several important transformations, including hydrolysis and reduction. libretexts.org

Hydrolysis of the nitrile group can lead to either an amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comopenstax.org Under acidic or basic aqueous conditions, the nitrile can be fully hydrolyzed to a carboxylic acid. libretexts.orgcommonorganicchemistry.com This reaction proceeds through an amide intermediate, which can sometimes be isolated under carefully controlled conditions. chemguide.co.ukbyjus.com

Reduction of the nitrile group typically yields a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used for this transformation. libretexts.orglibretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to reduce nitriles to aldehydes, proceeding through an imine intermediate which is hydrolyzed upon workup. libretexts.orgyoutube.com

| Reaction | Reagents | Product |

| Hydrolysis (Acidic) | H₃O⁺, Heat | Carboxylic Acid libretexts.org |

| Hydrolysis (Basic) | NaOH, H₂O, Heat | Carboxylate Salt chemguide.co.uk |

| Partial Hydrolysis | H₂O, Acid or Base (controlled) | Amide lumenlearning.com |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine libretexts.orglibretexts.org |

| Reduction (Partial) | 1. DIBAL-H, 2. H₂O | Aldehyde libretexts.orgyoutube.com |

Hydrolysis to Amides and Carboxylic Acids

The hydrolysis of the nitrile group in this compound can proceed in a stepwise manner, first yielding an amide intermediate, which can then be further hydrolyzed to a dicarboxylic acid. chemistrysteps.comopenstax.org This process can be catalyzed by either acid or base. nih.govnih.gov

Under acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by water. nih.govchemistrysteps.com A series of proton transfers leads to the formation of an imidic acid, which then tautomerizes to the more stable amide intermediate, 1-carbamoylcyclohexane-1-carboxylic acid. chemistrysteps.comrsc.org Continued heating in the presence of acid and water will hydrolyze the amide to yield cyclohexane-1,1-dicarboxylic acid and an ammonium salt. chemistrysteps.comchemrevlett.com

In basic hydrolysis, a hydroxide ion directly attacks the electrophilic nitrile carbon. nih.govchemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which rearranges to the amide. chemistrysteps.comrsc.org Similar to the acid-catalyzed process, the amide can be further hydrolyzed under basic conditions to yield the salt of the dicarboxylic acid, which upon acidic workup gives cyclohexane-1,1-dicarboxylic acid. chemistrysteps.comnih.gov The reaction with water alone is typically too slow to be practical. chemistrysteps.comopenstax.org

| Reaction Condition | Intermediate Product | Final Product |

| Acidic (e.g., aq. HCl, heat) | 1-Carbamoylcyclohexane-1-carboxylic acid | Cyclohexane-1,1-dicarboxylic acid |

| Basic (e.g., aq. NaOH, heat) | 1-Carbamoylcyclohexane-1-carboxylic acid | Cyclohexane-1,1-dicarboxylic acid (after acidification) |

Reduction to Amines

The nitrile and carboxylic acid groups of this compound can both be reduced, although the conditions required for each transformation differ, allowing for a degree of selectivity.

The reduction of the nitrile group to a primary amine is a common transformation. chemistrysteps.com A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this purpose. rsc.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond, ultimately forming 1-(aminomethyl)cyclohexane-1-carboxylic acid after an aqueous workup. chemrevlett.com Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel, is another effective method for nitrile reduction, often favored in industrial settings. chemistrysteps.com

Simultaneously reducing both the nitrile and the carboxylic acid can also be achieved. Lithium aluminum hydride is a strong enough reducing agent to reduce both functional groups. chemrevlett.com This would result in the formation of (1-(aminomethyl)cyclohexyl)methanol. The carboxylic acid is first reduced to a primary alcohol, while the nitrile is reduced to a primary amine.

| Reducing Agent | Functional Group(s) Reduced | Product |

| LiAlH₄ (controlled conditions) | Nitrile | 1-(Aminomethyl)cyclohexane-1-carboxylic acid |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Nitrile | 1-(Aminomethyl)cyclohexane-1-carboxylic acid |

| LiAlH₄ (excess) | Nitrile and Carboxylic Acid | (1-(Aminomethyl)cyclohexyl)methanol |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group in this compound is susceptible to nucleophilic attack. openstax.org This allows for the formation of a variety of adducts. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), can add to the nitrile to form an intermediate imine salt. chemistrysteps.com Subsequent hydrolysis of this intermediate yields a ketone, in this case, a 1-acylcyclohexane-1-carboxylic acid. chemistrysteps.com This reaction provides a route to expand the carbon framework of the molecule.

The general mechanism involves the nucleophilic attack of the carbanion from the organometallic reagent on the nitrile carbon, followed by the formation of a stable imine salt. This salt is then hydrolyzed in a separate step to produce the ketone.

Tandem and Cascade Reactions Involving this compound

The bifunctional nature of this compound makes it a potential substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single pot. For instance, a reaction could be initiated at one functional group, followed by an intramolecular cyclization involving the other.

While specific examples involving this compound are not extensively documented, related chemistries suggest possibilities. For example, under certain conditions, the carboxylic acid could be activated and then react with the nitrogen of the nitrile group, or a derivative thereof, to form a cyclic structure. Such cascade reactions are valuable in organic synthesis for building complex molecular architectures efficiently. rsc.org

Chemoselectivity and Regioselectivity in this compound Transformations

Chemoselectivity is a key consideration when dealing with a bifunctional molecule like this compound. The nitrile and carboxylic acid groups exhibit different reactivities towards various reagents, which allows for selective transformations.

For instance, the reduction of the nitrile to an amine can be achieved with reagents like catalytic hydrogenation, which may not affect the carboxylic acid group under controlled conditions. Conversely, the carboxylic acid can be selectively reduced to an alcohol using borane (B79455) (BH₃), a reagent that is generally unreactive towards nitriles.

Regioselectivity is less of a concern for this particular molecule as the two functional groups are attached to the same carbon atom. However, in reactions involving the cyclohexane (B81311) ring itself, such as free-radical halogenation, the position of substitution would be influenced by the directing effects of the electron-withdrawing cyano and carboxylic acid groups.

The ability to selectively manipulate one functional group in the presence of the other is crucial for the use of this compound as a building block in multi-step organic synthesis.

Mechanistic Investigations of Reactions Involving 1 Cyanocyclohexane 1 Carboxylic Acid

Mechanistic Studies of Carboxylic Acid Activation

Activation of the carboxylic acid group is a prerequisite for its conversion into derivatives such as amides and esters. This typically involves converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack.

The direct reaction between a carboxylic acid and an amine or alcohol to form an amide or ester is generally a slow and reversible process, requiring high temperatures and removal of water. Catalysts are employed to accelerate these reactions under milder conditions. The mechanism of catalysis often involves the activation of the carboxylic acid.

Brønsted Acid Catalysis: In Fischer esterification, a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. libretexts.org A similar principle applies to amidation, although the direct reaction is complicated by the basicity of the amine, which can deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org

Carbodiimide Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are widely used for amide and ester formation. The mechanism involves the carboxylic acid adding to one of the double bonds of DCC to form an O-acylisourea intermediate. This intermediate is highly reactive and contains a good leaving group. Nucleophilic attack by an amine or alcohol on the carbonyl carbon of this intermediate leads to the formation of the amide or ester and N,N'-dicyclohexylurea as a byproduct. researchgate.net The addition of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate these reactions by forming a still more reactive acylpyridinium intermediate. researchgate.net

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for direct amidation. Mechanistic studies suggest that the catalyst activates the carboxylic acid through the formation of various intermediates. One proposed mechanism involves the formation of a bridged B-X-B unit, where the concerted action of at least two boron atoms activates the carboxylic acid for nucleophilic attack by the amine. catalyticamidation.info

The table below summarizes key catalyst types and their proposed roles in activating carboxylic acids like 1-cyanocyclohexane-1-carboxylic acid.

| Catalyst Type | Activating Agent / Intermediate | Mechanism of Action |

| Brønsted Acids (e.g., H₂SO₄) | Protonated Carbonyl | Increases electrophilicity of the carbonyl carbon for nucleophilic attack. |

| Carbodiimides (e.g., DCC) | O-Acylisourea | Converts the hydroxyl group into a good leaving group. |

| Additives (e.g., DMAP) | Acylpyridinium Ion | Forms a highly reactive intermediate that is readily attacked by nucleophiles. |

| Boronic Acids | Boronic Anhydrides/Adducts | Forms various activated species, potentially involving multiple boron atoms. |

This table is based on general mechanistic principles of amidation and esterification reactions.

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide (CO₂). iitk.ac.in The ease of decarboxylation is highly dependent on the stability of the carbanion intermediate formed upon CO₂ loss. For this compound, the presence of the electron-withdrawing nitrile group at the α-position is critical.

The mechanism for the decarboxylation of α-cyano carboxylic acids can be initiated by heat. The reaction proceeds through a concerted pericyclic transition state or via a zwitterionic intermediate. The electron-withdrawing cyano group stabilizes the negative charge that develops on the α-carbon as the C-C bond cleaves, thus lowering the activation energy for the reaction. iitk.ac.inyoutube.com This stabilization facilitates the loss of CO₂ to form a stabilized carbanion (a nitrile-stabilized anion), which is then protonated by a proton source in the reaction medium to yield the final cyclohexanecarbonitrile (B123593) product. youtube.comyoutube.com

Decarboxylative functionalization reactions have also been developed where the carbanion intermediate is trapped by an electrophile other than a proton. chemrevlett.com For instance, in decarboxylative cyanation or azidation, a metal catalyst (e.g., palladium) can facilitate the decarboxylation and subsequent cross-coupling with a cyano or azido (B1232118) source. chemrevlett.com The mechanism often involves the formation of an organometallic intermediate after the initial decarboxylation step. chemrevlett.com

Mechanistic Aspects of Nitrile Transformations

The nitrile group of this compound is a versatile functional group that can undergo transformations such as hydrolysis to a carboxylic acid or reduction to an amine.

Nitrile hydrolysis converts the cyano group into a carboxylic acid and can be performed under acidic or basic conditions. chemistrysteps.comlibretexts.org In both cases, the reaction proceeds through an amide intermediate. libretexts.orgopenstax.org

Acid-Catalyzed Hydrolysis: The mechanism begins with the protonation of the nitrile nitrogen by a strong acid (e.g., H₃O⁺). libretexts.orglumenlearning.comyoutube.com This protonation significantly increases the electrophilicity of the nitrile carbon, allowing for the nucleophilic attack of a water molecule. libretexts.orglumenlearning.com A series of proton transfers follows, leading to the formation of an amide tautomer (an imidic acid), which then rearranges to the more stable amide. chemistrysteps.comlibretexts.org Under the reaction conditions, the amide is then further hydrolyzed to the corresponding carboxylic acid (in this case, cyclohexane-1,1-dicarboxylic acid) and an ammonium (B1175870) ion. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis: In the presence of a strong base like hydroxide (B78521) (OH⁻), the reaction starts with the direct nucleophilic attack of the hydroxide ion on the electrophilic nitrile carbon. libretexts.orgopenstax.org This forms an imidic acid anion intermediate. chemistrysteps.com Protonation by water yields the imidic acid, which tautomerizes to the amide. chemistrysteps.comlibretexts.org The amide then undergoes further base-catalyzed hydrolysis to give a carboxylate salt (dicarboxylate) and ammonia (B1221849). libretexts.orgopenstax.org An acidic workup is required to protonate the carboxylate to form the final dicarboxylic acid product. libretexts.org

The nitrile group can be reduced to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). openstax.org

The mechanism of reduction with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. openstax.org This initial addition breaks the pi bond of the C≡N triple bond and forms an imine anion intermediate, which is stabilized by complexation to the aluminum species. openstax.org This imine anion still contains a C=N double bond and undergoes a second nucleophilic addition of a hydride ion to the same carbon atom. openstax.org This results in a dianion intermediate. Subsequent quenching of the reaction with an aqueous workup protonates the dianion, yielding the primary amine, (1-aminomethyl)cyclohexane-1-carboxylic acid.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms, including those involving this compound. researchgate.netrsc.org Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of a reaction, allowing for the calculation of the structures and energies of reactants, transition states, intermediates, and products. researchgate.net

For the reactions discussed:

Carboxylic Acid Activation: Computational studies can help elucidate the precise role of catalysts in amidation and esterification. For instance, they can model the interaction between the carboxylic acid and a boronic acid catalyst to determine the structure of the active catalytic species. catalyticamidation.inforesearchgate.net By calculating the energy barriers for different proposed pathways, the most likely mechanism can be identified.

Decarboxylation: DFT calculations can be used to map the reaction pathway for the thermal decarboxylation of this compound. This can confirm whether the reaction proceeds through a concerted or stepwise mechanism and quantify the stabilizing effect of the α-cyano group on the transition state and any intermediates. researchgate.net

Nitrile Transformations: The mechanisms of nitrile hydrolysis and reduction can also be explored computationally. These studies can provide insights into the role of solvent molecules in proton transfer steps and the precise geometry of transition states, which are often difficult to determine experimentally. rsc.org

By combining computational results with experimental observations, a more complete and detailed understanding of the reaction mechanisms involving this compound can be achieved. researchgate.netrsc.org

Kinetic Studies and Reaction Rate Analysis of this compound Reactions

Detailed experimental kinetic data, such as reaction rate constants and activation energies, for reactions involving this compound are not extensively documented in publicly available scientific literature. Consequently, the generation of specific data tables for its reaction kinetics is not feasible at this time. However, a thorough analysis of its structure allows for a principled discussion of the kinetic studies that would be relevant to understanding its chemical behavior and the factors that would influence its reaction rates.

The primary reactive centers of this compound are the carboxylic acid group and the nitrile (cyano) group, both attached to the same tertiary carbon of the cyclohexane (B81311) ring. Kinetic investigations would likely focus on the hydrolysis of the nitrile group and the decarboxylation of the carboxylic acid group.

Theoretical Kinetic Analysis:

Decarboxylation: The presence of a cyano group alpha to the carboxylic acid is significant for the kinetics of decarboxylation. Electron-withdrawing groups in the α-position are known to stabilize the carbanion intermediate that forms upon the loss of carbon dioxide, thereby facilitating the reaction under milder conditions than would be required for an unsubstituted carboxylic acid. nih.gov A kinetic study of the decarboxylation of this compound would aim to quantify this effect.

Reaction Rate Analysis: The rate of decarboxylation could be monitored by measuring the evolution of carbon dioxide gas over time or by quantifying the formation of the product, 1-cyanocyclohexane. The reaction order would be determined by systematically varying the initial concentration of the acid. It is anticipated that the reaction would follow first-order kinetics.

Influencing Factors: Key parameters to investigate would include temperature, solvent polarity, and pH. The Arrhenius equation could be used to determine the activation energy (Ea) by measuring the rate constant at different temperatures. This would provide insight into the energy barrier of the reaction. The effect of the solvent would illuminate the nature of the transition state. Basic conditions would be expected to accelerate the reaction by promoting the formation of the carboxylate anion, which is the species that undergoes decarboxylation. nih.gov

Nitrile Hydrolysis: The cyano group can be hydrolyzed to an amide and subsequently to a carboxylic acid. This reaction is typically catalyzed by acid or base.

Reaction Rate Analysis: Kinetic studies would involve monitoring the disappearance of the nitrile peak and the appearance of the amide or carboxylic acid peaks using techniques like Infrared (IR) spectroscopy or Nuclear Magnetic Resonance (NMR) spectroscopy. The rate law would be established by analyzing the reaction rates at varying concentrations of the substrate and the catalyst (H⁺ or OH⁻).

Influencing Factors: The rate of hydrolysis is highly dependent on pH and temperature. The reaction is generally slow at neutral pH but is significantly accelerated under strongly acidic or basic conditions. A comprehensive kinetic analysis would involve determining the rate constants for both the acid-catalyzed and base-catalyzed pathways.

Advanced Analytical and Characterization Techniques for 1 Cyanocyclohexane 1 Carboxylic Acid

Spectroscopic Methodologies for Structural Elucidation

Infrared (IR) Spectroscopy (e.g., Cyano and Carboxyl Group Vibrations)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 1-Cyanocyclohexane-1-carboxylic acid. The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies.

The IR spectrum of this compound is distinguished by several key absorption bands:

O–H Stretch: The carboxylic acid functional group features a very broad and strong absorption band for the O–H stretch, typically appearing in the range of 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.comechemi.com This broadness is a result of extensive intermolecular hydrogen bonding, which forms a stable dimeric structure in the condensed phase. orgchemboulder.comspectroscopyonline.com This band often overlaps with the sharper C-H stretching peaks. orgchemboulder.com

C≡N Stretch: The cyano (nitrile) group presents a sharp and intense absorption peak in a region where few other functional groups absorb, making it highly diagnostic. For saturated nitriles, this C≡N stretching vibration is typically observed near 2250 cm⁻¹. libretexts.orgyoutube.com

C=O Stretch: The carbonyl (C=O) stretch of the carboxylic acid group gives rise to a strong, intense band between 1760 and 1690 cm⁻¹. libretexts.orgorgchemboulder.com For saturated, dimeric carboxylic acids, this peak is commonly found centered around 1710 cm⁻¹. libretexts.org

C–O Stretch and O–H Bend: Other characteristic vibrations include the C–O stretch, which appears in the 1320-1210 cm⁻¹ region, and O–H bending vibrations, found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|---|

| Carboxyl (-COOH) | O–H Stretch | 2500–3300 | Strong | Very Broad |

| Cyano (-C≡N) | C≡N Stretch | ~2250 | Medium to Strong | Sharp |

| Carbonyl (C=O) | C=O Stretch | 1710–1760 | Strong | Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum, the highly deshielded proton of the carboxylic acid group typically appears as a broad singlet far downfield, in the region of δ 10–12 ppm. libretexts.org This signal disappears upon the addition of D₂O due to hydrogen-deuterium exchange. The protons on the cyclohexane (B81311) ring would be expected to produce a series of complex multiplet signals in the upfield region, generally between δ 1.2–2.5 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals include:

Carboxyl Carbon (-COOH): This carbon is significantly deshielded and absorbs in the range of δ 165–185 ppm. libretexts.org For saturated aliphatic acids, the signal is typically toward the downfield end of this range (~185 δ). libretexts.org

Cyano Carbon (-C≡N): The nitrile carbon atom absorbs in a distinct region, generally between δ 115–130 ppm. libretexts.org

Quaternary Carbon: The C1 carbon of the cyclohexane ring, which is bonded to both the cyano and carboxyl groups, would appear as a unique signal.

Cyclohexane Carbons: The remaining five carbons of the cyclohexane ring would show signals in the aliphatic region of the spectrum.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity (¹H) / Notes (¹³C) |

|---|---|---|---|

| ¹H | Carboxylic Acid (-COOH ) | 10.0 – 12.0 | Broad Singlet |

| ¹H | Cyclohexane (-CH ₂) | 1.2 – 2.5 | Multiplets |

| ¹³C | C arboxyl (-C OOH) | 165 – 185 | Quaternary Carbon |

| ¹³C | C yano (-C ≡N) | 115 – 130 | Quaternary Carbon |

| ¹³C | Cyclohexane (C 1) | Varies | Quaternary Carbon |

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for the complete and unambiguous assignment of all proton and carbon signals. thieme-connect.de COSY spectra would reveal the coupling relationships between protons on the cyclohexane ring, while HSQC would correlate each proton signal with its directly attached carbon. HMBC spectra would show correlations between protons and carbons over two to three bonds, which is essential for confirming the connectivity, particularly to the quaternary C1 carbon, the cyano carbon, and the carboxyl carbon. thieme-connect.de

Mass Spectrometry (MS and MS/MS Fragmentation)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₈H₁₁NO₂, molecular weight 153.18 g/mol ), electrospray ionization (ESI) is a common technique. researchgate.net

In negative ion mode (ESI-), the molecule is expected to deprotonate, forming the [M-H]⁻ ion at an m/z of approximately 152.1. researchgate.net In positive ion mode (ESI+), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 154.2.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to produce a spectrum of product ions. This provides deeper structural insights. Common fragmentation pathways for carboxylic acids include the cleavage of bonds adjacent to the carbonyl group. libretexts.org For this compound, expected fragmentation could involve:

Loss of the carboxyl group (-COOH) as a neutral molecule (45 Da), a prominent fragmentation for short-chain acids. libretexts.org

Loss of the hydroxyl radical (-OH) (17 Da). miamioh.edu

Cleavage of the cyano group (-CN).

Fragmentation of the cyclohexane ring.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. The cyano group's C≡N triple bond gives a strong, characteristic Raman signal in the 2100-2300 cm⁻¹ region. researchgate.net The carbonyl C=O stretch of the carboxylic acid also produces a Raman band, which is often observed at a lower frequency (<1670 cm⁻¹) in the condensed phase due to the formation of hydrogen-bonded dimers. ias.ac.in The comparison of IR and Raman spectra can be useful in identifying centrosymmetric structures like these dimers. psu.edu

Chromatographic Separation Techniques

Chromatography is essential for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) and UHPLC

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the premier methods for the analysis of non-volatile compounds like carboxylic acids. nih.gov

A typical method for analyzing this compound would involve reversed-phase (RP) chromatography. sielc.com

Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous buffer is typically employed. sielc.com To ensure the carboxylic acid is in its protonated, less polar form and to achieve good peak shape, a small amount of acid (e.g., formic acid or phosphoric acid) is usually added to the mobile phase. sielc.comsielc.com

Detection: Detection can be achieved using an ultraviolet (UV) detector, as the carbonyl group has a weak chromophore. For higher sensitivity and selectivity, HPLC or UHPLC can be coupled with a mass spectrometer (LC-MS), which allows for simultaneous separation and mass analysis. mdpi.com

These chromatographic methods are crucial for assessing the purity of synthesized this compound and for quantitative analysis in various applications.

Gas Chromatography (GC) (with derivatization)

Gas chromatography (GC) is a powerful technique for separating volatile organic compounds. gcms.cz However, direct analysis of this compound by GC is challenging. The presence of a polar carboxylic acid group, which contains an active hydrogen, leads to the formation of intermolecular hydrogen bonds. researchgate.net These bonds decrease the compound's volatility and can cause it to interact undesirably with the GC column, resulting in poor peak shapes, reduced separation efficiency, and potential thermal decomposition at the high temperatures required for elution. researchgate.netresearchgate.net

To overcome these limitations, chemical derivatization is an essential prerequisite for the GC analysis of this compound. researchgate.netjfda-online.com This process involves chemically modifying the problematic functional group to create a new compound, or derivative, that is more suitable for GC analysis. researchgate.netyoutube.com The primary goals of derivatizing the carboxylic acid group are to increase volatility and enhance thermal stability by replacing the active hydrogen atom. researchgate.netlibretexts.org The two most common derivatization approaches for carboxylic acids are silylation and alkylation. gcms.czlibretexts.orgcolostate.edu

Silylation: This is a widely used method where the active hydrogen of the carboxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. libretexts.orgphenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly employed for this purpose. sigmaaldrich.comlmaleidykla.lt The resulting TMS ester is significantly more volatile and less polar, making it amenable to GC analysis. phenomenex.com

Alkylation: This strategy, most often esterification, converts the carboxylic acid into an ester. gcms.czlibretexts.org This is typically achieved by reacting the acid with an alcohol in the presence of a catalyst. For instance, methylation using methanol (B129727) and a catalyst like boron trifluoride (BF3) produces the corresponding methyl ester, which exhibits the improved volatility and stability needed for reliable GC separation. researchgate.net

By converting the polar carboxylic acid to a more volatile and stable derivative, these methods enable accurate and reproducible analysis of this compound by gas chromatography. jfda-online.com

Derivatization Strategies for Enhanced Analysis

Derivatization is a cornerstone for the successful analysis of compounds like this compound, not only for GC but also for other advanced analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). researchgate.net The strategies primarily target the carboxylic acid functional group to improve analytical performance.

Carboxylic Acid Derivatization for LC-MS

Carboxylic acids typically ionize best in negative-ion mode, but derivatization can introduce a chemical moiety that is easily ionizable in the more sensitive and stable positive-ion mode. A variety of reagents are used for this purpose, often in conjunction with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), which activates the carboxylic acid for reaction. nih.govthermofisher.com

Common derivatization agents for LC-MS analysis of carboxylic acids include:

Hydrazines: Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) react with carboxylic acids to form derivatives that show excellent ionization efficiency and chromatographic behavior. nih.govmdpi.com This method has proven to be highly effective for the quantitative analysis of carboxylic acids in complex biological samples. nih.gov

Anilines: Derivatization using aniline (B41778) is another approach to make carboxylic acids more amenable to reversed-phase LC-MS analysis. nih.govresearchgate.net

Other Reagents: A diverse range of other derivatization agents has been developed to label carboxylic acids, aiming to enhance sensitivity and improve separation for LC-MS applications. mdpi.comsemanticscholar.org

The selection of a derivatization strategy depends on the analytical objective, the sample matrix, and the desired sensitivity.

| Derivatization Reagent Class | Common Reagent Example(s) | Coupling Agent | Primary Advantage for LC-MS | Reference |

|---|---|---|---|---|

| Hydrazines | 3-Nitrophenylhydrazine (3-NPH), 2-Nitrophenylhydrazine (2-NPH) | EDAC | High derivatization efficiency and enhanced detection sensitivity. | nih.govmdpi.com |

| Anilines | Aniline, 13C-Aniline | EDAC | Improves retention on reversed-phase columns. | nih.govmdpi.com |

| Amines | 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | EDAC | Introduces isotopic signature and fragmentation identifiers for enhanced screening. | semanticscholar.org |

Nitrile Derivatization for GC

The nitrile functional group (-C≡N) is relatively non-polar and thermally stable, and it generally does not require derivatization for successful GC analysis. gcms.cz Analytical derivatization strategies for molecules containing both a nitrile and a carboxylic acid, such as this compound, almost exclusively target the more reactive and chromatographically problematic carboxylic acid group. researchgate.netcolostate.edu While nitriles can undergo various chemical transformations, such as hydrolysis to amides or reduction to amines, these are considered synthetic conversions rather than routine pre-analytical derivatization steps for GC. Therefore, for the purpose of enhancing GC analysis of this compound, derivatization of the nitrile group is not a common or necessary practice.

X-ray Crystallography and Solid-State Analysis (for related structures or derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures provides significant insight into the expected solid-state conformation and intermolecular interactions. mdpi.com

Should crystals of this compound be grown and analyzed, the technique would provide detailed information on:

Molecular Conformation: It would confirm the conformation of the cyclohexane ring, which is expected to adopt a stable chair form to minimize steric and torsional strain. The analysis would also define the precise bond lengths and angles for the entire molecule.

Intermolecular Interactions: A key feature of carboxylic acids in the solid state is their propensity to form strong hydrogen bonds. mdpi.com X-ray analysis would likely reveal the formation of centrosymmetric dimers, where the carboxylic acid groups of two separate molecules are linked by a pair of O-H···O hydrogen bonds. ethz.ch

Studies on related bridged anthracene (B1667546) carboxylic acids have demonstrated how X-ray diffraction can elucidate the molecular geometry and identify both intramolecular and intermolecular hydrogen bonding, which stabilizes the crystal structure. mdpi.com In such structures, the bond lengths and angles of the carboxylic acid group are determined with high precision, and the oxygen atoms are identified as highly electronegative sites. mdpi.com This type of detailed structural data is fundamental for understanding the compound's physical properties and its interactions in a biological or chemical system.

| Structural Feature | Expected Observation for this compound | Basis/Rationale |

|---|---|---|

| Cyclohexane Ring Conformation | Chair conformation | Minimization of steric and torsional strain. |

| Key Functional Groups | Carboxylic acid (-COOH) and Cyano (-C≡N) attached to the same carbon (C1). | Based on the chemical name. |

| Primary Intermolecular Interaction | Hydrogen-bonded dimers between carboxylic acid groups. | Common solid-state feature for carboxylic acids. ethz.ch |

| Data Obtained from Analysis | Precise bond lengths, bond angles, crystal packing arrangement. | Standard output of X-ray crystallography. mdpi.com |

Computational and Theoretical Chemistry Studies of 1 Cyanocyclohexane 1 Carboxylic Acid

Molecular Dynamics Simulations

While quantum chemistry focuses on the static properties of molecules, Molecular Dynamics (MD) simulations are used to study their dynamic behavior over time. mdpi.com An MD simulation solves Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves. nih.gov

For 1-Cyanocyclohexane-1-carboxylic acid, MD simulations could be used to:

Study Solvation: By placing the molecule in a simulation box filled with a solvent like water, one can observe the formation and dynamics of the solvation shell. This includes analyzing the hydrogen bonds between the carboxylic acid group and water molecules.

Analyze Conformational Dynamics: MD simulations can model the transitions between different conformations of the cyclohexane (B81311) ring, such as the chair-to-chair ring flip, and determine the frequency of these events at a given temperature.

Investigate Interactions: In a system with multiple molecules, MD can simulate how they interact, aggregate, or diffuse. This is useful for understanding properties like solubility and viscosity in solution. The simulations typically use force fields (like AMBER, GROMOS, or CHARMM) to define the potential energy of the system. mdpi.comresearchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry provides several tools to predict where and how a molecule will react.

Fukui Functions and Local Softness: These are reactivity descriptors derived from DFT that can predict the most likely sites for nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely confirm the carbonyl carbon and nitrile carbon as primary electrophilic sites.

Reaction Mechanism Studies: As mentioned in section 6.1.3, detailed quantum chemical modeling of reaction pathways can predict the most favorable products (thermodynamic control) and the products that form fastest (kinetic control), thus predicting selectivity.

Correlation with Experimental Data

A critical aspect of any computational study is the validation of its results against experimental data. ifes.edu.br This correlation ensures that the theoretical model and the level of theory used are appropriate for the system being studied.

Spectroscopic Data: DFT calculations can predict vibrational frequencies. These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to confirm the calculated structure and bonding. For example, the calculated C≡N and C=O stretching frequencies should align with the peaks observed in the experimental IR spectrum.

Geometric Parameters: If the crystal structure of this compound has been determined experimentally (e.g., via X-ray crystallography), the calculated bond lengths, bond angles, and dihedral angles of the lowest energy conformer can be directly compared to the experimental values.

Thermodynamic Data: Calculated reaction enthalpies and free energies can be compared with experimentally measured values from calorimetry or other techniques to validate the accuracy of the energetic predictions. A strong correlation between computational and experimental data builds confidence in the predictive power of the theoretical model for properties that are not experimentally accessible. ifes.edu.br

Applications of 1 Cyanocyclohexane 1 Carboxylic Acid As a Building Block in Complex Organic Synthesis

Precursor in Pharmaceutical Intermediates Synthesis (e.g., Tranexamic Acid, Gabapentin)

The cyclohexane (B81311) ring is a common structural motif in many pharmaceutical agents. 1-Cyanocyclohexane-1-carboxylic acid and its isomers serve as key intermediates in the synthesis of important drugs.

Gabapentin Synthesis: The anticonvulsant drug Gabapentin, chemically known as 1-(aminomethyl)cyclohexaneacetic acid, is structurally related to the subject compound. While many syntheses of Gabapentin exist, several routes proceed through intermediates that are closely related to this compound. A key intermediate in some chemo-enzymatic and chemical syntheses is 1-cyanocyclohexaneacetic acid. researchgate.nete-journals.in This intermediate can be hydrogenated to produce Gabapentin lactam, which is then hydrolyzed to yield Gabapentin. researchgate.netgoogle.com Other synthetic pathways start from cyclohexanone (B45756) and proceed through intermediates like diethyl (1-cyanocyclohexyl)malonate, highlighting the importance of the 1-cyano-substituted cyclohexane core in constructing the final drug molecule. sci-hub.se The conversion of these related intermediates underscores the strategic importance of the 1-cyano-cyclohexyl moiety in accessing the Gabapentin structure.

| Drug | Key Intermediate | Synthesis Step |

| Gabapentin | 1-Cyanocyclohexaneacetic acid | Catalytic hydrogenation to Gabapentin lactam, followed by hydrolysis. researchgate.netgoogle.com |

| Gabapentin | Diethyl (1-cyanocyclohexyl)malonate | Catalytic hydrogenation leading to reduction of the nitrile and cyclization. sci-hub.se |

Tranexamic Acid Synthesis: While this compound itself is not the direct precursor, its isomer, 4-cyanocyclohexane-1-carboxylic acid , is a crucial intermediate in the industrial production of the antifibrinolytic agent Tranexamic acid. google.com In this process, a mixture of cis- and trans-4-cyanocyclohexane-1-carboxylic acid is subjected to catalytic reduction. This reaction converts the cyano group into an aminomethyl group. Subsequent treatment of the resulting isomeric mixture of 4-aminomethylcyclohexane-1-carboxylic acids with a base, such as ammonia (B1221849) or an alkali hydroxide (B78521), induces isomerization to selectively yield the desired trans-isomer, which is Tranexamic acid. google.com This synthesis demonstrates the utility of cyanocyclohexane carboxylic acids as pivotal precursors to important pharmaceuticals.

Role in Agrochemical Research

The specific applications of this compound in agrochemical research are not widely documented. However, the carboxylic acid functional group is a vital component in many agrochemicals, contributing to properties like water solubility and biological activity. Amide derivatives, which can be readily synthesized from this building block, are also a major class of agrochemicals. The rigid cyclohexane core provides a stable scaffold for orienting functional groups in three-dimensional space, a key aspect in designing molecules that interact with specific biological targets in pests or plants. Research on related cyclic compounds, such as 1-aminocyclopropane-1-carboxylic acid, has shown their role in enhancing plant resistance to environmental stressors, suggesting that novel cyclohexane derivatives could be explored for similar applications.

Building Block for Functional Materials

This compound is a promising building block for the creation of specialty chemicals and functional materials. Its bifunctional nature allows it to act as a monomer or cross-linking agent in polymerization reactions. For example, the carboxylic acid can be converted to an ester or amide, while the nitrile group remains available for other transformations, or vice-versa. This orthogonality enables the synthesis of polymers with tailored properties.

Furthermore, the rigid cyclohexane scaffold is a desirable feature in materials science and medicinal chemistry for constructing well-defined molecular architectures. For instance, the related amino acid, 1-aminocyclohexane-1-carboxylic acid, has been studied for its ability to stabilize protein nanostructures. nih.gov This suggests that derivatives of this compound could be incorporated into peptides or other macromolecules to enforce specific conformations, which is critical for designing materials with unique functions.

Synthesis of Amino Acids and Amides

The structure of this compound makes it an ideal precursor for the synthesis of unique, non-proteinogenic amino acids and various amides.

Amino Acid Synthesis: The catalytic reduction of the nitrile group in this compound leads directly to the formation of 1-(aminomethyl)cyclohexane-1-carboxylic acid . nih.gov This transformation converts the cyano moiety into a primary aminomethyl group (-CH₂NH₂), creating a disubstituted α-amino acid derivative. Such conformationally constrained amino acids are of significant interest in medicinal chemistry for the synthesis of peptidomimetics and other biologically active molecules.

Amide Synthesis: The carboxylic acid function of the molecule can be readily converted into a wide range of amides. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂), and then reacting it with a primary or secondary amine. Alternatively, direct coupling with an amine can be facilitated by activating agents such as dicyclohexylcarbodiimide (B1669883) (DCC). This reaction is highly versatile and allows for the attachment of various amine-containing fragments to the cyclohexane scaffold, providing a straightforward route to a diverse library of amide compounds.

Strategies for Diversification and Functionalization

The dual functionality of this compound offers multiple pathways for chemical modification, allowing for the strategic diversification of its core structure. The nitrile and carboxylic acid groups can be transformed independently or concurrently to generate a variety of derivatives.

The primary strategies for functionalization include:

Reactions at the Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to yield either a primary amide (1-carbamoylcyclohexane-1-carboxylic acid) or a dicarboxylic acid (cyclohexane-1,1-dicarboxylic acid). lumenlearning.comlibretexts.orgchemguide.co.uk It can also be reduced to a primary amine (1-aminomethyl-cyclohexane-1-carboxylic acid), as mentioned previously.

Reactions at the Carboxylic Acid Group: This group can undergo classic transformations such as esterification with alcohols under acidic conditions (Fischer esterification) or via DCC coupling to produce esters. organic-chemistry.orgmasterorganicchemistry.com It can be converted to amides by reacting with amines, or reduced to a primary alcohol (1-cyano-1-(hydroxymethyl)cyclohexane) using reducing agents like lithium aluminum hydride.

These transformations enable the synthesis of a wide array of compounds from a single, readily available starting material.

| Functional Group | Reaction Type | Reagents | Product Functional Group |

| Nitrile (-CN) | Hydrolysis (partial) | H₃O⁺ or OH⁻, controlled | Amide (-CONH₂) |

| Nitrile (-CN) | Hydrolysis (full) | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) |

| Nitrile (-CN) | Reduction | H₂, Catalyst (e.g., Ni, Rh) | Primary Amine (-CH₂NH₂) |

| Carboxylic Acid (-COOH) | Esterification | R-OH, H⁺ or DCC | Ester (-COOR) |

| Carboxylic Acid (-COOH) | Amidation | R₂NH, DCC or SOCl₂ | Amide (-CONR₂) |

| Carboxylic Acid (-COOH) | Reduction | LiAlH₄ then H₂O | Alcohol (-CH₂OH) |

Future Directions and Emerging Research Avenues for 1 Cyanocyclohexane 1 Carboxylic Acid

Development of More Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The pharmaceutical and fine chemical industries are increasingly adopting green chemistry principles to minimize their environmental impact. jddhs.com Future research on 1-Cyanocyclohexane-1-carboxylic acid will likely prioritize the development of more sustainable synthetic methods that reduce waste, avoid hazardous solvents, and utilize renewable resources.

Key areas of focus include:

Alternative Solvents: Moving away from traditional volatile organic solvents towards greener alternatives such as water, supercritical fluids, or bio-derived solvents.

Renewable Feedstocks: Investigating the use of plant-derived or microbial-based raw materials as starting points for the synthesis, reducing reliance on fossil fuels. jddhs.com

Waste Minimization: Designing synthetic pathways that maximize atom economy, where most of the atoms from the reactants are incorporated into the final product. This includes developing one-pot reactions that combine multiple steps, thereby reducing the need for intermediate purification and minimizing solvent waste. rsc.org

Biocatalysis: Employing enzymes as catalysts, which operate under mild conditions, are biodegradable, and exhibit high selectivity, offering a greener alternative to traditional chemical catalysts. jddhs.comrsc.org

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Waste Prevention | Designing one-pot synthesis protocols. | Reduced solvent use and purification steps. |

| Atom Economy | Optimizing reactions to incorporate maximum reactant atoms into the product. | Higher efficiency and less byproduct formation. |

| Safer Solvents & Auxiliaries | Use of water, ionic liquids, or solvent-free conditions. | Reduced environmental pollution and worker exposure. |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass. jddhs.com | Decreased dependence on petrochemicals. |

| Catalysis | Employing biocatalysts or highly efficient metal catalysts. jddhs.comrsc.org | Milder reaction conditions, higher selectivity, and catalyst recycling. |

Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is fundamental to improving the synthesis of this compound. Future research will focus on discovering and developing novel catalytic systems that offer higher efficiency, greater selectivity, and broader functional group tolerance under milder conditions.

Emerging research avenues include:

Base-Metal Catalysis: Exploring the use of abundant and less toxic base metals like copper, nickel, and cobalt as catalysts for carboxylation and other key transformations. thieme-connect.de This offers a more sustainable and economical alternative to precious metal catalysts.

Data-Driven Catalyst Design: Utilizing computational tools and machine learning algorithms to screen and predict the performance of new chiral catalysts. nih.gov This approach can accelerate the discovery of catalysts that provide excellent stereochemical control, which is crucial for pharmaceutical applications. nih.gov

Hybrid Catalytic Systems: Combining different types of catalysts, such as a metal catalyst with a chiral carboxylic acid, to achieve unique reactivity and high levels of enantioselectivity in C-H activation and other functionalization reactions. nih.gov

| Catalyst Type | Research Focus | Potential Advantage |

| Base-Metal Catalysts (Cu, Ni, Co) | Carboxylation and C-H activation reactions. thieme-connect.denih.gov | Lower cost, reduced toxicity, and increased sustainability. |

| Organocatalysts | Asymmetric synthesis and functionalization. | Metal-free, avoiding heavy metal contamination of products. |

| Computationally Designed Catalysts | Virtual screening for optimal performance and selectivity. nih.gov | Accelerated discovery of highly effective and specific catalysts. |

Integration with Flow Chemistry and Automation

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, is revolutionizing chemical synthesis. researchgate.net Integrating this technology with automation offers significant advantages for the production of this compound.

Key benefits and research directions include:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters like temperature and pressure, and the small reaction volumes minimize the risks associated with hazardous intermediates. researchgate.netnih.gov

Improved Efficiency and Scalability: Continuous processes can be easily scaled up by extending the operation time or using larger reactors, and they often lead to higher yields and purity compared to batch methods. researchgate.netdurham.ac.uk

Automated Synthesis and Optimization: Coupling flow reactors with automated systems and in-line analytical tools enables high-throughput experimentation and rapid optimization of reaction conditions. researchgate.netchimia.ch This can significantly accelerate the development of new synthetic routes and derivatives. chimia.ch

The synthesis of carboxylic acids has already been successfully demonstrated in continuous-flow systems, for instance, by using a tube-in-tube reactor that allows for the efficient introduction of gaseous reagents like carbon dioxide. durham.ac.uk This approach could be adapted for the synthesis of this compound, potentially leading to a more efficient and scalable manufacturing process.

Exploration of New Chemical Transformations

Future research will not only focus on how this compound is made but also on what it can be turned into. Exploring new chemical transformations of its carboxylic acid and cyano groups will be key to discovering novel derivatives with unique properties and applications.

Potential areas for exploration include:

Homologation: A recently developed method allows for the addition of a single carbon atom to a carboxylic acid in one step. unc.edu Applying this transformation to this compound could generate a new family of compounds, expanding the available building blocks for drug discovery and materials science. unc.edu

Deoxyfluorination: The conversion of carboxylic acids into acid fluorides opens up a range of subsequent reactions. nih.gov Investigating this transformation could allow this compound to be used as a versatile intermediate for creating amides, esters, and other derivatives under mild conditions. nih.gov

Bioactive Derivatives: By strategically modifying the core structure, new derivatives with potential biological activity can be designed. For example, creating new amidrazone derivatives containing the cyclohexanecarboxylic acid moiety could lead to compounds with anti-inflammatory or antimicrobial properties. mdpi.com

Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A fundamental understanding of the molecular structure, reactivity, and intermolecular interactions of this compound is crucial for its application. Advanced analytical and computational methods will play a pivotal role in gaining these deeper insights.

Future research will likely involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate the optimized molecular structure, vibrational frequencies, and electronic properties. nih.gov These theoretical results can be compared with experimental data to provide a comprehensive understanding of the molecule's behavior.